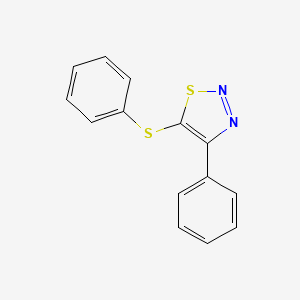
Sulfuro de 4-fenil-1,2,3-tiadiazol-5-il fenilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-phenyl-5-(phenylsulfanyl)-1,2,3-thiadiazole is a heterocyclic compound that contains a thiadiazole ring.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
Target of Action
Phenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide is a complex organosulfur compound
Mode of Action
. This interaction can lead to changes in the target’s function, potentially influencing biochemical pathways.
Result of Action
, suggesting that this compound may also have potential therapeutic applications.
Action Environment
The action, efficacy, and stability of Phenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide can be influenced by various environmental factors. For instance, the presence of a catalyst can facilitate the formation of certain intermediates
Análisis Bioquímico
Biochemical Properties
Phenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with γ-aminobutyric acid A (GABAA) receptor proteins, forming stable ligand-receptor complexes . These interactions are crucial for understanding the compound’s potential effects on neurotransmission and its possible use in treating neurological disorders.
Cellular Effects
Phenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of GABAA receptors, which play a key role in inhibitory neurotransmission in the central nervous system . This modulation can lead to changes in neuronal excitability and has potential implications for the treatment of epilepsy and other neurological conditions.
Molecular Mechanism
The molecular mechanism of phenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the GABAA receptor, leading to non-covalent interactions with key residues such as Tyr 157, Phe 200, and Tyr 205 . These interactions result in the modulation of receptor activity, which can influence neuronal signaling and excitability.
Dosage Effects in Animal Models
The effects of phenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating GABAA receptor activity and reducing neuronal excitability . At higher doses, toxic or adverse effects may occur. It is important to determine the threshold effects and establish safe dosage ranges for potential therapeutic use.
Metabolic Pathways
Phenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can influence its biological activity . Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of phenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide within cells and tissues are important for its biological activity. The compound may interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation in specific tissues can influence its therapeutic effects and potential side effects.
Subcellular Localization
Phenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is important for elucidating its mechanism of action and potential therapeutic applications.
Métodos De Preparación
The synthesis of phenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide typically involves the reaction of 4-phenyl-1,2,3-thiadiazol-5-amine with phenyl isothiocyanate under specific conditions. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and the mixture is heated to reflux for several hours. The product is then purified by recrystallization or column chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
4-phenyl-5-(phenylsulfanyl)-1,2,3-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield thiols or other reduced forms.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper salts. The major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted thiadiazole derivatives.
Comparación Con Compuestos Similares
4-phenyl-5-(phenylsulfanyl)-1,2,3-thiadiazole can be compared with other similar compounds, such as:
1,3,4-Thiadiazoles: These compounds are structurally similar and have been studied for their potential as antimicrobial, anticancer, and anti-inflammatory agents.
1,2,4-Triazoles: These heterocyclic compounds are known for their antifungal and anticancer activities and are used in various medicinal applications.
4-phenyl-5-(phenylsulfanyl)-1,2,3-thiadiazole is unique due to its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development .
Propiedades
IUPAC Name |
4-phenyl-5-phenylsulfanylthiadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2S2/c1-3-7-11(8-4-1)13-14(18-16-15-13)17-12-9-5-2-6-10-12/h1-10H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOQXYYMCTOPSRT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SN=N2)SC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Tert-butyl N-[(3S,4R)-4-(3-methylimidazol-4-yl)pyrrolidin-3-yl]carbamate](/img/structure/B2381091.png)
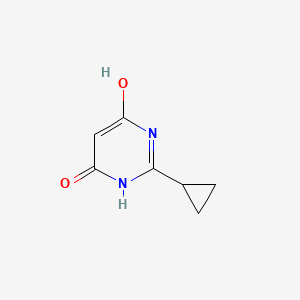
![Rac-methyl 1-[(3R,4S)-4-hydroxyoxolan-3-yl]-1H-1,2,3-triazole-4-carboxylate](/img/new.no-structure.jpg)

![N-(5-fluoro-2-methylphenyl)-3-oxobenzo[f]chromene-2-carboxamide](/img/structure/B2381098.png)

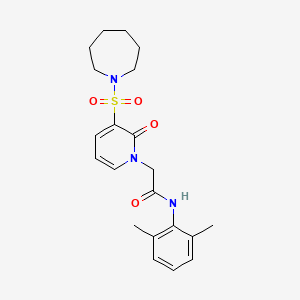
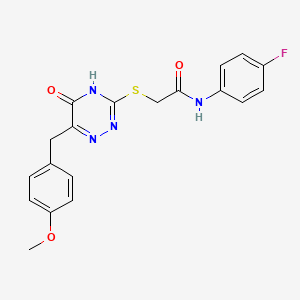
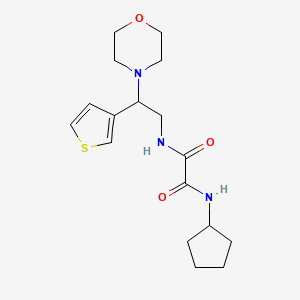

![3,4-dimethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2381105.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide](/img/structure/B2381110.png)
![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-5-(pyridin-3-yl)-1,2-oxazole-3-carboxamide](/img/structure/B2381113.png)
![3-[3-(Dimethylcarbamoyl)pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2381114.png)
